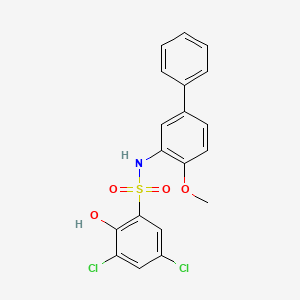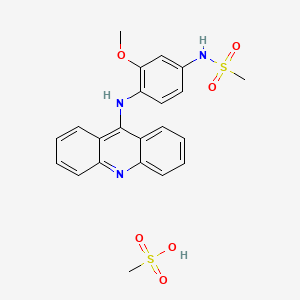
Amsacrine mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.
科学的研究の応用
DNA Interaction and Anticancer Mechanism
- Amsacrine is known for its anticancer properties, particularly in the treatment of a variety of malignancies. It functions by poisoning topoisomerase 2, stabilizing the DNA-drug-enzyme complex, and ultimately hindering DNA replication, leading to cell death. Amsacrine's binding to DNA is not just simple intercalation; it involves a mix of intercalation and minor groove binding, sensitive to the geometry and hydration patterns of different minor grooves in DNA (Jangir, Kundu, & Mehrotra, 2013).
Topoisomerase II Poison
- Amsacrine's function as a topoisomerase II poison is significant, especially in treating refractory acute leukemias and lymphomas. Its effectiveness is not solely due to its ability to intercalate DNA, suggesting that the drug’s headgroup plays a vital role in its anticancer activity (Ketron, Denny, Graves, & Osheroff, 2012).
Controlled-Release Chemotherapy
- Amsacrine has been incorporated into polymeric rods for controlled-release in interstitial chemotherapy of malignant glioma, demonstrating significant antitumor effects and increased survival in an experimental rat model (Wahlberg, Almqvist, Glantz, & Boëthius, 2005).
Light-Responsive Anticancer Treatment
- In a novel approach, amsacrine was loaded into mesoporous silica nanoparticles, demonstrating the capability of the drug delivery system to induce cell death in HeLa cells upon exposure to visible light, suggesting potential in light-responsive cancer treatments (Knežević, 2013).
Free Radical Scavengers in Genotoxicity Modulation
- Studies show that amsacrine's genotoxic effects in normal and cancer cells can be modulated by free radical scavengers, indicating potential strategies to mitigate secondary malignancies caused by amsacrine treatment (Błasiak et al., 2003).
DNA Topoisomerase II Inhibition
- Amsacrine and its derivatives have shown to inhibit the enzyme DNA topoisomerase II, playing a key role in promoting DNA damage and cell death. This has implications for developing new anticancer drugs targeting topoisomerases (Baguley, Drummond, Chen, & Finlay, 2021).
Impact on Cell Cycle and Chromosome Replication
- Amsacrine derivatives have been observed to disturb chromosome replication and cell cycle in mycobacterial cells, emphasizing the potential of these compounds as a new class of anti-tuberculosis drugs (Szafran et al., 2018).
Suppression of Matrix Metalloproteinase Expression
- Research indicates that amsacrine can suppress matrix metalloproteinase-2 and MMP-9 expression in human leukemia cells, shedding light on its potential mechanism in inhibiting cell invasion and proliferation (Liu, Chen, Chien, & Chang, 2014).
Nanoparticle Delivery Systems
- Amsacrine analogs have been successfully incorporated into solid lipid nanoparticles to overcome solubility issues for intravenous delivery, demonstrating promising pharmacokinetic and biodistribution behaviors (Fang et al., 2016).
特性
CAS番号 |
54301-16-5 |
|---|---|
製品名 |
Amsacrine mesylate |
分子式 |
C22H23N3O6S2 |
分子量 |
489.6 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4) |
InChIキー |
KIDGPIWSXHBPDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |
正規SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |
外観 |
Solid powder |
その他のCAS番号 |
54301-16-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AMSA AMSA P D AMSA P-D AMSA PD Amsacrina Amsacrine Amsidine Amsidyl Cain Acridine Cain's Acridine Cains Acridine m-AMSA meta AMSA meta-AMSA NSC 141549 NSC 156303 NSC 249992 NSC-141549 NSC-156303 NSC-249992 NSC141549 NSC156303 NSC249992 SN 11841 SN-11841 SN11841 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



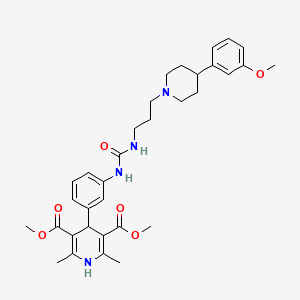
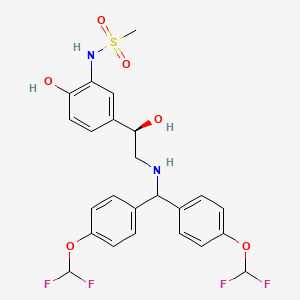
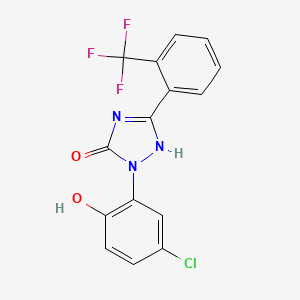
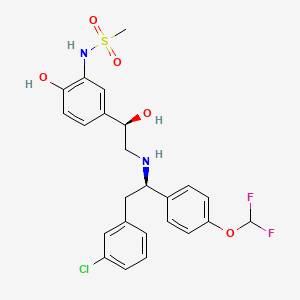
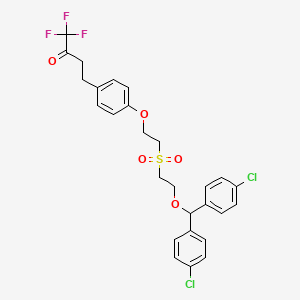
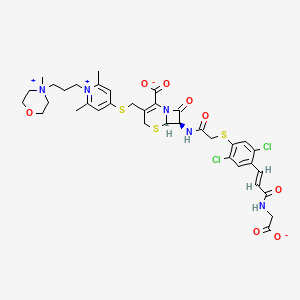
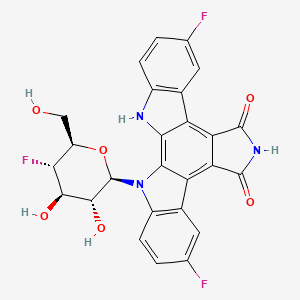
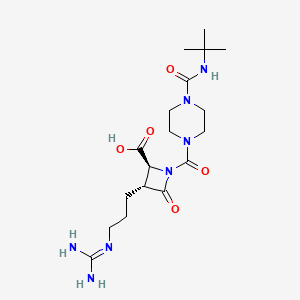
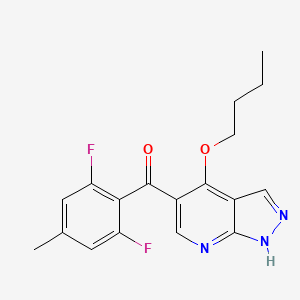
![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)
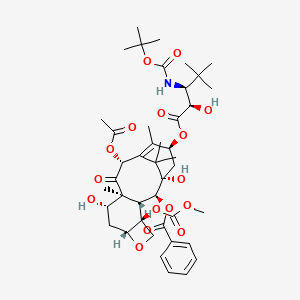
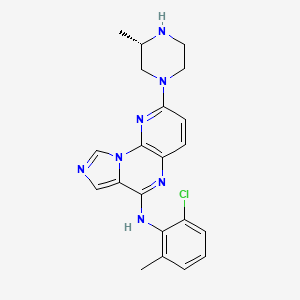
![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)
